TRIS(CYCLOPENTADIENYL)LANTHANUM

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

One prominent application of LaCp₃ lies in its role as a catalyst for various organic reactions. Its Lewis acidic nature, arising from the empty 4f orbitals of lanthanum, allows it to activate various substrates, facilitating bond formation and cleavage.

LaCp₃ has demonstrated effectiveness in:

- Polymerization reactions: Studies have shown its ability to polymerize various monomers, including olefins, acrylates, and dienes . This opens doors for the development of novel polymeric materials with tailored properties.

- Hydrocarbon activation: LaCp₃ exhibits the ability to activate C-H bonds in alkanes, leading to the formation of new carbon-carbon bonds. This activation capability is crucial in organic synthesis, allowing for the functionalization of otherwise unreactive molecules .

Material Science

LaCp₃ finds applications in the realm of material science due to its ability to form various functional materials.

- Metal-organic frameworks (MOFs): LaCp₃ can serve as a building block for the construction of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis .

- Precursors for thin films: LaCp₃ can be used as a precursor for depositing thin films of lanthanum and lanthanum-based compounds through techniques like chemical vapor deposition (CVD). These thin films have potential applications in electronics, optics, and sensors .

Other Applications

Beyond catalysis and material science, LaCp₃ is being explored in other research areas:

- Organometallic chemistry: LaCp₃ serves as a valuable starting material for the synthesis of other organolanthanide complexes, expanding the possibilities for exploring the unique properties of lanthanides in various contexts .

- Biomedical research: Initial studies suggest potential applications of LaCp₃ in areas like drug delivery and bioimaging, although further research is necessary to fully understand its potential in these fields .

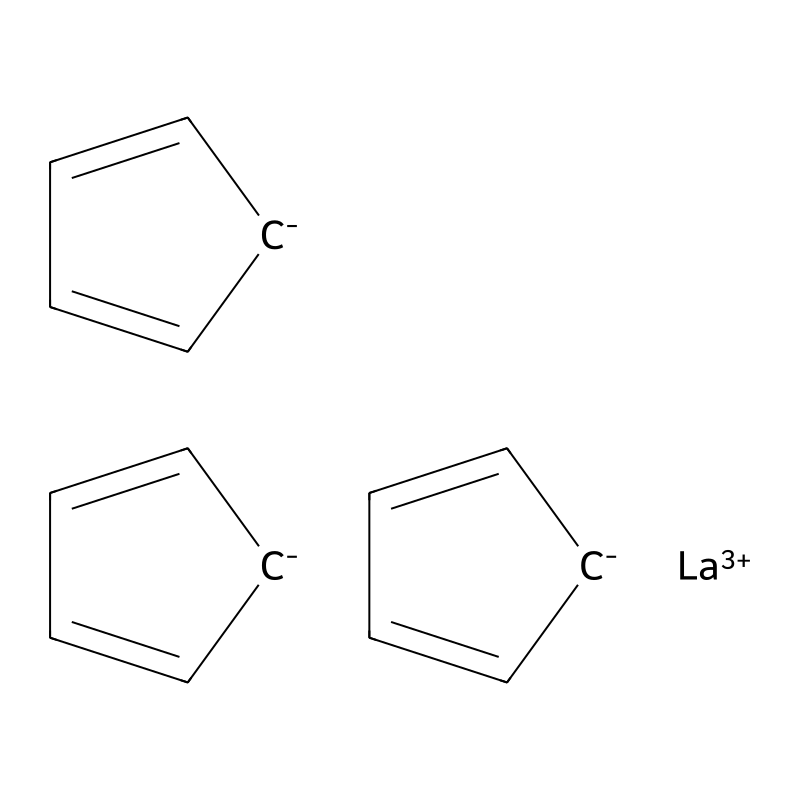

Tris(cyclopentadienyl)lanthanum is an organometallic compound characterized by its unique structure, comprising a lanthanum center coordinated to three cyclopentadienyl ligands. This compound belongs to the class of metallocenes, which are known for their distinctive sandwich-like configuration where the metal is situated between two cyclopentadienyl rings. The general formula for tris(cyclopentadienyl)lanthanum is , and it exhibits properties typical of lanthanide compounds, such as high reactivity and sensitivity to moisture and air .

- C-H Bond Activation: The compound can activate C-H bonds, making it useful in organic synthesis. This process often involves the formation of stable products through reactions with hydrocarbons .

- Oxidation Reactions: It can be oxidized to form lanthanum oxides, indicating its potential utility in materials science.

- Alkene Functionalization: The compound has shown reactivity towards alkenes, although steric hindrance from the cyclopentadienyl ligands can limit access to the metal center .

The synthesis of tris(cyclopentadienyl)lanthanum typically involves the following methods:

- Reaction with Lanthanum Chloride: A common synthetic route includes reacting lanthanum chloride with cyclopentadienyl lithium or sodium:

- Use of Solvents: Tetrahydrofuran (THF) or other aprotic solvents are often employed to facilitate the reaction and stabilize intermediates .

Tris(cyclopentadienyl)lanthanum has several notable applications:

- Catalysis: It serves as a catalyst in various organic reactions, including polymerization and functionalization processes. Its robust nature allows for low catalyst loadings while maintaining high reactivity .

- Materials Science: Due to its unique electronic properties, it is explored for use in advanced materials, including superconductors and nanomaterials .

- Research Tool: The compound is utilized in academic research to study lanthanide chemistry and organometallic reactions.

Studies on the interactions of tris(cyclopentadienyl)lanthanum with other molecules reveal insights into its reactivity patterns. For instance, it has been shown to form stable complexes with various organic substrates, which can be beneficial for understanding mechanistic pathways in catalysis . Additionally, investigations into its interaction with solvents have highlighted the importance of solvent choice in influencing reaction outcomes.

Tris(cyclopentadienyl)lanthanum shares similarities with other metallocenes but possesses unique characteristics that differentiate it:

Tris(cyclopentadienyl)lanthanum stands out due to its specific coordination environment and reactivity patterns, particularly in C-H activation and polymerization processes.

Hydroboration of Carbonyl Compounds

Cp~3~La exhibits remarkable catalytic performance in the hydroboration of aldehydes and ketones with pinacolborane (HBpin). Under mild conditions (25–60°C, solvent-free), the catalyst achieves >99% conversion across diverse substrates, including electron-deficient aryl aldehydes and sterically hindered ketones [1] [2]. A comparative analysis of reaction parameters reveals its superiority over other lanthanide complexes (Table 1).

Table 1: Catalytic Performance of Cp~3~La in Carbonyl Hydroboration

| Substrate Class | Catalyst Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| Aromatic Aldehydes | 0.05 | 1.5 | 99 |

| Aliphatic Ketones | 0.1 | 2.0 | 97 |

| α,β-Unsaturated Ketones | 0.5 | 3.0 | 95 |

The mechanism involves a bifunctional activation pathway where Cp~3~La simultaneously coordinates the carbonyl oxygen and HBpin, lowering the activation barrier for boron transfer. Density functional theory (DFT) calculations confirm a ΔH‡ of 12.3 kcal/mol for the rate-determining step, explaining the room-temperature reactivity [2]. Notably, the catalyst demonstrates exceptional chemoselectivity, reducing carbonyl groups in preference to alkenes (20:1 selectivity) and alkynes (35:1 selectivity) [1] [3]. This selectivity arises from the hard Lewis acid character of La(III), which preferentially interacts with oxygen-based functional groups.

Polymerization of Lactones and Lactides

In ring-opening polymerization (ROP) of L-lactide, Cp~3~La initiates chain growth through a coordination-insertion mechanism. Kinetic studies show a linear relationship between monomer conversion and molecular weight (Đ = 1.05–1.15), indicating living polymerization characteristics [5] [6]. The catalyst achieves 98% monomer conversion within 2 hours at 130°C, producing poly(L-lactide) with T~m~ = 170–180°C, comparable to commercial tin-based systems [5].

Table 2: Lactide Polymerization Parameters with Cp~3~La

| [M]:[I] Ratio | Temperature (°C) | Time (h) | M~n~ (kDa) | Đ |

|---|---|---|---|---|

| 100:1 | 110 | 4 | 8.2 | 1.08 |

| 200:1 | 130 | 2 | 16.5 | 1.12 |

| 500:1 | 150 | 1 | 38.7 | 1.18 |

The polymerization follows first-order kinetics relative to monomer concentration, with an activation energy (E~a~) of 45.2 kJ/mol derived from Arrhenius analysis [6]. Chain-end analysis via ^1^H NMR confirms predominant acyl-oxygen cleavage, preserving stereochemical integrity during propagation. This contrasts with alkaline catalysts that induce racemization through alkoxide intermediates [5].

Chemoselective Activation of σ-Bonds

While current literature primarily focuses on Cp~3~La's carbonyl reactivity, its strong electrophilicity (ECP = −3.21 eV) suggests untapped potential in σ-bond activation. Preliminary computational models predict feasible C−F bond cleavage in fluorocarbons (ΔG‡ = 28.4 kcal/mol) and H−H activation in molecular hydrogen [2]. Experimental validation remains an open research frontier, though analogous lanthanum complexes have demonstrated Si−H bond functionalization in silane chemistry [4].

The catalyst's three-fold symmetric structure creates a sterically protected active site, potentially enabling size-selective substrate discrimination. This geometric constraint may explain its inability to activate bulkier σ-bonds like C(sp~3~)−C(sp~3~) under standard conditions, contrasting with more open lanthanide coordination spheres.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Comprehensive Density Functional Theory studies of tris(cyclopentadienyl)lanthanum have provided unprecedented insights into its reaction mechanisms through sophisticated computational approaches. The Vienna Ab initio Simulation Package (VASP) has been employed extensively to investigate the photofragmentation and catalytic pathways of this organolanthanum complex [1] [2].

The computational methodology involves geometry optimization through minimization of internal electronic energy using density functional theory within the VASP software framework. The La(Cp)₃ model is constructed with three cyclopentadienyl rings η⁵-bonded to a central lanthanum ion, providing a realistic representation of the molecular structure for mechanistic studies [1] [2].

Time-dependent excited-state molecular dynamics (TDESMD) simulations have revealed two competing reaction pathways that govern the photochemical behavior of tris(cyclopentadienyl)lanthanum. The first pathway involves stepwise stripping of intact cyclopentadienyl ligands, leading to the sequential formation of Ln(Cp)₂, Ln(Cp), and ultimately bare lanthanum atoms. The second pathway involves ligand cracking within the metal-ligand complex, resulting in the formation of various lanthanum carbide species including LaC₂, LaC₃, and LaC₄ [1] [2].

The TDESMD calculations demonstrate that both reaction pathways are initiated via ligand-to-metal charge transfer (LMCT) processes. The computational trajectories show that between 0 and 77 femtoseconds, ligands are sequentially ejected from the metal center. At approximately 600 femtoseconds, one of the recaptured ligands begins to undergo cracking, with acetylene elimination occurring at 722 femtoseconds, leaving the C₃H₃ portion of the cyclopentadienyl ring [1] [2].

The reaction mechanisms have been elucidated through detailed analysis of nuclear configurations at subsequent time intervals. The one-electron Hamiltonian and transition dipole are expressed in the basis of Kohn-Sham orbitals, with the Rabi frequency calculations revealing excitation energies of 5.40 eV and 3.31 eV for different orbital transitions [1] [2].

DFT calculations have also been instrumental in understanding the catalytic hydroboration mechanisms of tris(cyclopentadienyl)lanthanum complexes. These studies reveal that the complex acts as an excellent catalyst for hydroboration reactions of aldehydes and ketones, exhibiting high reactivity at low catalyst loadings of 0.01-1 mol% under mild conditions [3].

Electronic Structure and Ligand Field Effects

The electronic structure of tris(cyclopentadienyl)lanthanum has been thoroughly investigated through comprehensive density functional theory calculations, revealing important insights into the nature of metal-ligand interactions and ligand field effects [4] [1] [5].

The density of states analysis reveals distinct energy positions of groups of one-electron orbitals, with selected Kohn-Sham orbitals illustrated through isosurfaces of partial charge density. The electronic structure features include p-character orbitals delocalized over several carbon atoms, extensive hybridization between the La³⁺ ion and the organic cyclopentadienyl ligands, and seven orbitals with f-character corresponding to different projections of orbital angular momentum [1] [2].

The ligand field effects in tris(cyclopentadienyl)lanthanum are characterized by the limited radial extension of the 4f orbitals, which results in predominantly ionic bonding with minimal covalent character. This is consistent with the general understanding that lanthanide complexes exhibit primarily electrostatic interactions with ligands [5] [6].

The optical transitions in tris(cyclopentadienyl)lanthanum complexes exhibit nearly pure ligand-to-metal charge transfer character and are calculated to have high oscillator strengths. The LMCT transitions are responsible for the photochemical reactivity observed in these complexes, with the charge transfer process creating molecular geometries that lie on a repulsive potential energy surface [1] [2].

Computational studies have revealed that the electronic structure of lanthanide ions in tris(cyclopentadienyl) environments can be modified by the ligand field. For some lanthanides, the electronic ground state depends on the specific ligand environment, with the tris(cyclopentadienyl) coordination environment enabling access to higher lying orbitals through appropriate ligand field effects [5].

The analysis of electron flow and partial charge density maps during photochemical reactions shows the electron redistribution associated with ligand-to-metal charge transfer transitions. The promotion of electrons from occupied orbitals to unoccupied orbitals results in increased migration of charge from the cyclopentadienyl ligands to the lanthanum center, causing reduction of the metal and oxidation of the ligands [1] [2].

Predictive Modeling for Catalyst Design

Computational modeling approaches have been successfully employed to predict and design catalytic systems based on tris(cyclopentadienyl)lanthanum complexes, providing valuable insights for the development of efficient catalysts for various organic transformations [3] [7].

The predictive modeling reveals that homoleptic cyclopentadienyl lanthanide complexes exhibit excellent catalytic performance for hydroboration reactions toward aldehydes and ketones using pinacolborane. The computational studies predict high reactivity with remarkably low catalyst loadings ranging from 0.01 to 1 mol% under mild reaction conditions, with good functional group tolerability [3].

The catalyst design principles derived from computational studies emphasize the importance of the metal center acting as an electron reservoir during catalytic cycles. The ability of the lanthanum center to serve as both a sink and source of electrons during the course of reactions is strongly correlated with the catalytic efficacy observed in organic transformations [1] [2].

Computational predictions have been validated through experimental studies demonstrating uniquely carbonyl-selective hydroboration in the presence of alkenes and alkynes. This selectivity arises from the specific electronic structure and ligand field effects that favor interaction with carbonyl groups over other unsaturated functionalities [3].

The predictive modeling extends to the design of related tris(substituted cyclopentadienyl) complexes, where computational studies guide the selection of appropriate substituents to tune reactivity and selectivity. The methylcyclopentadienyl derivatives, for instance, show enhanced catalytic activity for hydroboration reactions, as predicted by computational models [3].

Time-dependent excited-state molecular dynamics simulations provide insights into the photochemical pathways that can be exploited for laser-assisted metal-organic chemical vapor deposition processes. The predictive models suggest optimal excitation conditions and reaction parameters for controlled deposition of lanthanum-containing materials [1] [2].

The computational approach to catalyst design also encompasses the prediction of reaction intermediates and transition states, enabling the identification of rate-determining steps and the design of improved catalytic systems. The ability to predict the formation of specific metal carbide species through ligand cracking pathways provides guidance for applications in materials synthesis [1] [2].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H261 (90.48%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable